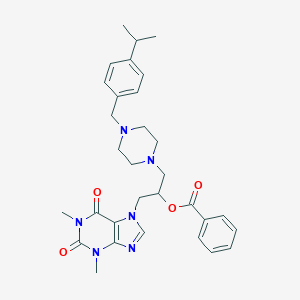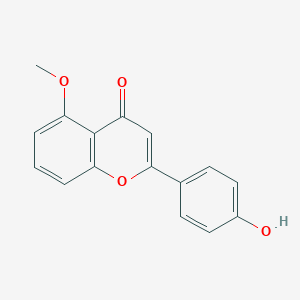
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. AET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Scientific Research Applications
AET has been used in a wide range of scientific research applications. It has been studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders. AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. It has also been shown to improve blood flow and reduce inflammation in cardiovascular diseases. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
Mechanism of Action
AET inhibits the activity of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. AET binds to the active site of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and prevents the conversion of L-arginine to NO. This leads to a decrease in the production of NO, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which can lead to a decrease in inflammation and oxidative stress. AET has also been shown to improve blood flow and reduce blood pressure in cardiovascular diseases. In cancer, AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
AET has several advantages for lab experiments. It is a potent inhibitor of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and can be used to study the role of nitric oxide in various physiological processes. AET is also relatively stable and can be stored for long periods of time. However, AET has some limitations for lab experiments. It is a toxic compound and requires careful handling. AET can also have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on AET. One area of interest is the development of new AET derivatives with improved potency and selectivity. Another area of interest is the development of new therapeutic applications for AET, particularly in neurodegenerative disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of AET and its potential therapeutic applications in various diseases.
In conclusion, S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a potent inhibitor of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide) that has been extensively studied for its potential therapeutic applications in various diseases. AET has been shown to have a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand the therapeutic potential of AET and its future directions.
Synthesis Methods
AET can be synthesized by reacting L-cysteine with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form AET dihydrobromide. The synthesis of AET is a complex process that requires expertise in organic chemistry.
properties
CAS RN |
102274-25-9 |
|---|---|
Product Name |
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide |
Molecular Formula |
C4H11Br2N3O2S |
Molecular Weight |
325.02 g/mol |
IUPAC Name |
3-amino-2-carbamimidoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-2(3(8)9)10-4(6)7;;/h2H,1,5H2,(H3,6,7)(H,8,9);2*1H |
InChI Key |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
Canonical SMILES |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
synonyms |
3-amino-2-methanehydrazonoylsulfanyl-propanoic acid dihydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




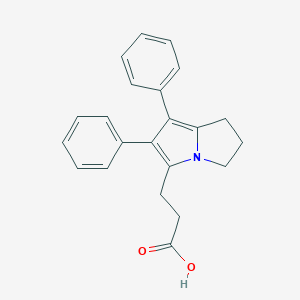
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
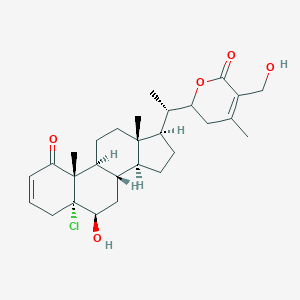

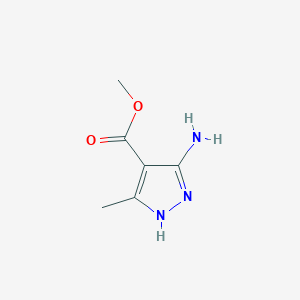
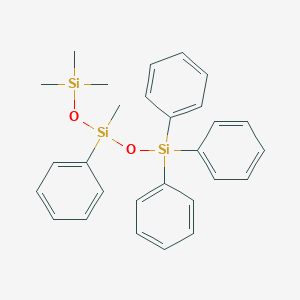

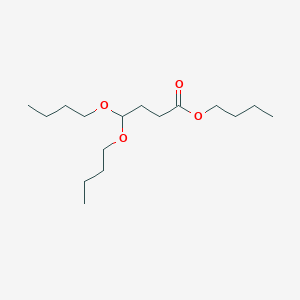
![1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole](/img/structure/B9477.png)
